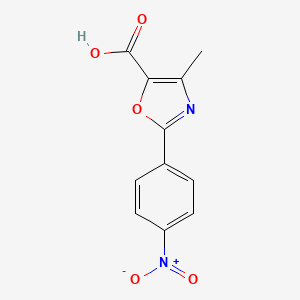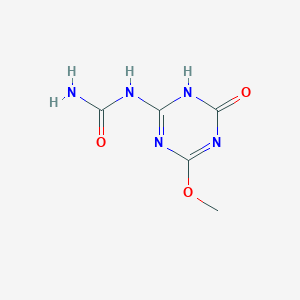
1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a methoxy group at the 4-position and a urea moiety at the 2-position of the triazine ring. It has various applications in scientific research and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea typically involves the reaction of appropriate triazine precursors with urea. One common method involves the reaction of 4-methoxy-6-oxo-1,6-dihydro-1,3,5-triazine with urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality of the compound .
化学反応の分析
Types of Reactions
1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-triazine derivatives, while reduction can produce reduced triazine compounds. Substitution reactions can result in a variety of functionalized triazine derivatives .
科学的研究の応用
1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: A compound with similar structural features but different functional groups.
N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide: Another triazine derivative with distinct chemical properties.
Uniqueness
1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea is unique due to its specific substitution pattern and the presence of both methoxy and urea groups. This combination of functional groups imparts unique chemical and biological properties to the compound, making it valuable for various applications in research and industry .
特性
CAS番号 |
405917-94-4 |
|---|---|
分子式 |
C5H7N5O3 |
分子量 |
185.14 g/mol |
IUPAC名 |
(4-methoxy-6-oxo-1H-1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C5H7N5O3/c1-13-5-9-3(7-2(6)11)8-4(12)10-5/h1H3,(H4,6,7,8,9,10,11,12) |
InChIキー |
WAVBQNXYFGDCRX-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=O)NC(=N1)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)


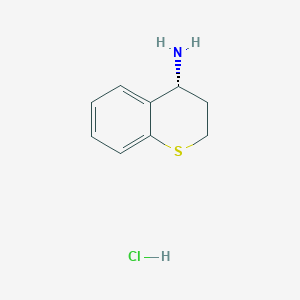


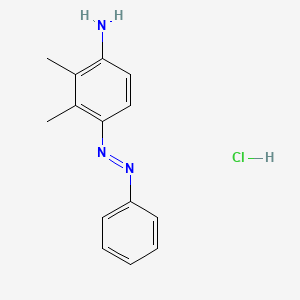




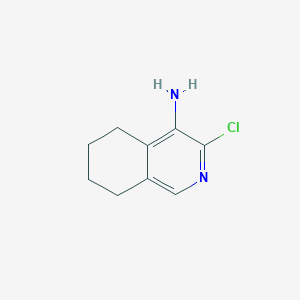
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
